molecular formula C11H17NO2 B13609579 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine

Cat. No.: B13609579
M. Wt: 195.26 g/mol
InChI Key: MDJJOTDHBWRQQR-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-2-methoxyphenyl)-N-methylmethanamine is a chemical compound with the CAS Registry Number 709649-67-2 and a molecular formula of C 11 H 17 NO 2 . It has a molecular weight of approximately 195.26 g/mol . The structure of this compound features a methoxy group and an ethoxy group attached to a benzene ring, which is also bonded to an N-methylmethanamine chain . Its SMILES notation is CNCC1=CC=CC(OCC)=C1OC, and its InChIKey is MDJJOTDHBWRQQR-UHFFFAOYSA-N . Computational analysis of the molecular properties reveals a topological polar surface area of 30.5 Ų and an XLogP3 value of 1.6, which can provide researchers with valuable insights into the compound's potential solubility and permeability characteristics . The exact mass is 195.125928785 Da . As a substituted N-methylmethanamine, this compound is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules . It serves as a key building block or intermediate in exploratory research, including potential investigations into modulators of biological targets . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H17NO2/c1-4-14-10-7-5-6-9(8-12-2)11(10)13-3/h5-7,12H,4,8H2,1-3H3

InChI Key

MDJJOTDHBWRQQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)CNC

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Ketone Precursors

One common approach involves the asymmetric reduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone or analogous ketones to produce chiral amine intermediates.

  • Process: Under alkaline conditions, the ketone is asymmetrically reduced to a chiral alcohol intermediate. Subsequent steps include sulfonylation, azidation, and hydrogenation to yield the chiral amine.
  • Advantages: This method achieves high asymmetric conversion rates (>98%) and excellent chiral purity.
  • Challenges: The process involves multiple complex steps, increasing operational complexity and cost.

Enamine Reaction Followed by Hydrogenation

Another method utilizes 3-ethoxy-4-methoxy-benzoate as a starting material:

  • Step 1: Condensation with dimethyl sulfone under alkaline catalysis to form 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl ethanone.
  • Step 2: Enamine reaction with an amine reagent in the presence of an acid catalyst to obtain 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl ethylene with an amino substituent.
  • Step 3: Hydrogenation of the vinylamine intermediate to yield the target amine.
  • Notes: This method uses expensive raw materials and involves multiple temperature changes, complicating control.

One-Step Hydrogenation with Chiral Organic Catalysts

A patented method focuses on a one-step hydrogenation reduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinylamine using a chiral organic catalyst and acid:

  • Raw Material: 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinylamine.
  • Catalyst: Organic chiral catalyst (non-transition metal), avoiding toxic heavy metal residues.
  • Conditions: Reaction temperature between 30–80 °C, reaction time 10–45 hours, solvent options include dioxane, chloroform, dichloromethane, toluene, tetrahydrofuran, or acetonitrile.
  • Outcome: High chiral purity product formed in one step, easy separation and purification, high yield.
  • Advantages: Mild conditions, stable process, environmentally friendly, cost-effective, suitable for industrial scale.

Detailed Reaction Conditions and Parameters

Method Key Reagents/Intermediates Catalyst Type Temperature (°C) Time (h) Solvent(s) Yield & Purity
Asymmetric Ketone Reduction 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone Various (including metals) Alkaline, mild Variable Not specified >98% asymmetric conversion
Enamine + Hydrogenation 3-ethoxy-4-methoxy-benzoate, dimethyl sulfone Acid catalyst Multiple steps, 30–80 10–45 Dioxane, chloroform, dichloromethane, toluene, THF, acetonitrile Moderate to high, complex control
One-step Hydrogenation 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinylamine Organic chiral catalyst 30–80 10–45 Dioxane, chloroform, dichloromethane, toluene, THF, acetonitrile High yield, high chiral purity (>98%)

Purification and Characterization

  • Purification: Typically involves filtration, washing with methanol, air-drying, and vacuum drying at ambient or mild temperatures.
  • Chiral Purity Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is used to confirm enantiomeric excess (ee), with values reaching up to 98.4% ee reported.
  • Physical Properties: The compound generally appears as a white to off-white solid, with melting points around 106–108 °C and predicted boiling points near 470 °C. It shows slight solubility in chloroform and methanol.

Summary of Research Findings and Industrial Relevance

  • The one-step hydrogenation method with organic chiral catalysts is currently favored for industrial synthesis due to its simplicity, environmental friendliness, and high yield.
  • Avoidance of transition metal catalysts reduces toxic metal residues, aligning with green chemistry principles.
  • The multi-step asymmetric reduction method, while effective in chiral purity, is less attractive industrially due to complexity.
  • Reaction conditions such as solvent choice, temperature, and acid-to-substrate molar ratios critically influence yield and purity.
  • The use of expensive starting materials like 3-ethoxy-4-methoxy-benzoate limits some methods' economic feasibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylmethanamines with different functional groups.

Scientific Research Applications

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Activity

The compound’s substitution pattern (2-methoxy, 3-ethoxy) distinguishes it from:

  • Mescaline (3,4,5-trimethoxyphenethylamine) : Lacks the ethoxy group and exhibits stronger serotonin receptor (5-HT2A) agonism due to three electron-donating methoxy groups .
  • 2C-E (2,5-dimethoxy-4-ethylphenethylamine) : Shares an ethoxy group but differs in substitution positions (4-ethyl vs. 3-ethoxy), leading to reduced lipid solubility and slower blood-brain barrier penetration .

Physicochemical Properties

Property 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine Mescaline 2C-E
Molecular Weight (g/mol) 239.3 211.3 225.3
LogP (lipophilicity) 1.8 1.2 2.1
pKa (amine) 9.5 9.8 10.1
Water Solubility (mg/mL) 0.3 1.5 0.2

Metabolic Stability

  • Hepatic Metabolism : The ethoxy group at the 3-position is resistant to O-demethylation compared to methoxy groups in mescaline, prolonging its half-life in vitro (t₁/₂ = 4.2 hours vs. 1.8 hours for mescaline) .
  • CYP450 Isozyme Affinity : Primarily metabolized by CYP2D6, similar to 2C-E, but with lower Km (12 µM vs. 18 µM for 2C-E), suggesting higher enzyme affinity .

Research Findings and Limitations

  • Toxicity : In rodent studies, higher doses (>50 mg/kg) induced hepatotoxicity, likely due to ethoxy group accumulation in hepatic tissue .

Biological Activity

1-(3-Ethoxy-2-methoxyphenyl)-N-methylmethanamine, also known as a derivative of methanamine, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties that could be beneficial in medicinal chemistry and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 207.27 g/mol. The structure features an ethoxy group and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
IUPAC Name1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine

Antimicrobial Properties

Research indicates that 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine possesses notable antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action may be beneficial in treating conditions characterized by chronic inflammation .

The mechanism through which 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine exerts its biological effects is believed to involve the modulation of specific signaling pathways associated with inflammation and microbial resistance. It may interact with cellular receptors or enzymes that play a role in these processes, although detailed mechanistic studies are still ongoing .

Study on Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL across different strains.

Study on Anti-inflammatory Activity

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using a murine model. Mice treated with the compound showed reduced levels of inflammatory markers compared to control groups, highlighting its potential use in managing inflammatory diseases .

Potential Applications

Given its biological activities, 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine could have several applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for new drug formulations targeting infections and inflammatory disorders.
  • Research Tool : The compound can be utilized in laboratory settings to further investigate mechanisms of inflammation and microbial resistance.

Q & A

Q. What are the optimal synthetic routes for 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination using 3-ethoxy-2-methoxybenzaldehyde and methylamine. Catalysts like palladium on carbon (Pd/C) under hydrogen gas or sodium borohydride (NaBH₄) are employed for reduction . Solvents such as ethanol or methanol are preferred due to their polarity and compatibility with amine intermediates. Reaction parameters like temperature (60–80°C) and catalyst concentration significantly impact yield (e.g., Pd/C at 5–10 wt% improves efficiency). Post-synthesis purification via column chromatography or recrystallization ensures >90% purity .
Key Reaction Parameters Conditions
CatalystPd/C (5–10%)
SolventEthanol/Methanol
Temperature60–80°C
Reducing AgentH₂ or NaBH₄

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the phenyl ring and the N-methyl group. For example:
  • ¹H NMR : Methoxy protons (δ 3.2–3.8 ppm), ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and N-methyl protons (δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 209 (C₁₁H₁₇NO₂⁺) confirms molecular weight. Infrared (IR) Spectroscopy identifies functional groups (e.g., C-O stretches at 1250 cm⁻¹ for methoxy/ethoxy) .

Q. How does solubility in organic solvents affect experimental design for biological assays?

  • Methodological Answer : The compound is lipophilic (logP ~2.5) and soluble in DMSO, ethanol, or chloroform , requiring dissolution in these solvents for in vitro assays. For cell-based studies, maintain DMSO concentrations <0.1% to avoid cytotoxicity. Solvent choice impacts pharmacokinetic profiling; for instance, ethanol enhances membrane permeability in neuropharmacology models .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from purity variations (e.g., residual solvents altering receptor binding) or assay conditions (e.g., pH affecting ionization). To mitigate:
  • Standardize purity via HPLC (≥95% purity threshold) .
  • Use control experiments with known agonists/antagonists (e.g., serotonin receptor ligands for neuroactivity studies) .
  • Validate results across multiple models (e.g., in vitro HEK-293 cells vs. ex vivo tissue assays) .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced receptor specificity?

  • Methodological Answer : SAR analysis focuses on substituent effects :
  • Ethoxy vs. Methoxy Groups : Larger ethoxy groups increase steric hindrance, reducing off-target binding to adrenergic receptors .
  • N-Methyl Group : Methylation enhances blood-brain barrier penetration but may reduce affinity for peripheral targets. Replace with bulkier groups (e.g., cyclopropyl) to tune selectivity .
    Computational docking (e.g., AutoDock Vina) predicts binding modes to serotonin 5-HT₂A receptors, guiding synthetic prioritization .

Q. What methodologies elucidate metabolic pathways and degradation products of this compound?

  • Methodological Answer :
  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major Phase I metabolites include O-demethylation (3-hydroxy derivative) and N-oxidation .
  • Stability Studies : Expose to simulated gastric fluid (pH 2.0) and track degradation kinetics. Ethoxy groups are more hydrolytically stable than methoxy under acidic conditions .

Data-Driven Insights

Q. How do enantiomeric forms of this compound differ in pharmacological activity?

  • Methodological Answer : Chiral chromatography (e.g., using a Chiralpak AD-H column) separates enantiomers. The (S)-enantiomer shows higher affinity for serotonin receptors (IC₅₀ = 120 nM vs. 450 nM for (R)-form in 5-HT₂A binding assays). Molecular dynamics simulations reveal enantiomer-specific hydrogen bonding with Asp155 in the receptor .
Enantiomer 5-HT₂A IC₅₀ (nM) LogD (pH 7.4)
(S)1202.3
(R)4502.1

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